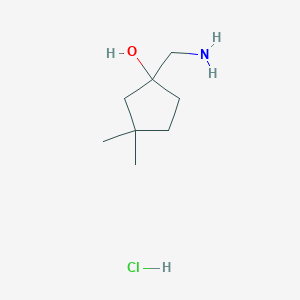

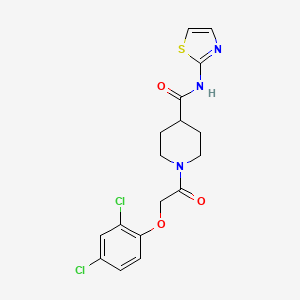

![molecular formula C16H17NO3S B2763701 [2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387854-54-8](/img/structure/B2763701.png)

[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution . Other methods include heterocyclization , metal halogen exchange , or palladium chemistry . These approaches require additional transformations, which results in increased number of steps and overall lower yield in total synthesis .Molecular Structure Analysis

Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For example, a related compound, 2- (2- (2,3-DIMETHYLANILINO)-2-OXOETHYL)PHTHALAZIN-2-IUM IODIDE, has a molecular weight of 419.268 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

One-Pot Synthesis and Applications

A one-pot multicomponent protocol developed for the synthesis of tetrasubstituted thiophenes shows the utility of related compounds in synthesizing complex thiophene derivatives efficiently. This method leverages the reactivity of related structures to achieve high yields, confirmed by X-ray diffraction and spectroscopic studies (Sahu et al., 2015).

Molecular Electronics

The synthesis of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, which include similar molecular frameworks, underlines their importance in creating molecular wires for optoelectronic applications. This research showcases the potential of these compounds in developing new materials for electronic devices (Wang et al., 2006).

Organic Synthesis

Photocyclization Studies

Studies on the photochemistry of 4‐Thia‐2‐cycloalkenones, closely related to the chemical structure , indicate specific photocyclization pathways. These findings contribute to understanding the photochemical behaviors of thiophene derivatives, which could be pivotal in developing light-responsive materials (Anklam et al., 1985).

Radiosensitizers and Cytotoxins

Research into nitrothiophenes with basic or electrophilic substituents evaluates their potential as radiosensitizers and bioreductively activated cytotoxins, indicating the applicability of structurally related compounds in therapeutic contexts (Threadgill et al., 1991).

Protective Groups in Organic Synthesis

Photoreleasable Protecting Groups

The development of new photoreleasable protecting groups for carboxylic acids using dimethylphenacyl esters demonstrates the versatility of thiophene derivatives in synthetic chemistry. This innovation allows for controlled release of active compounds under light exposure, which has implications for drug delivery systems and controlled chemical reactions (Klan et al., 2000).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-(2,3-dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-10-5-4-6-13(12(10)3)17-15(18)9-20-16(19)14-8-7-11(2)21-14/h4-8H,9H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNZSGPKQJXBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC(=O)C2=CC=C(S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

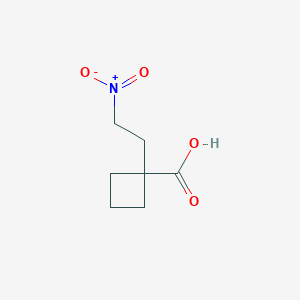

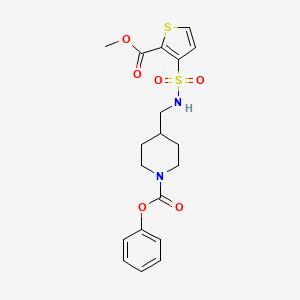

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2763621.png)

![tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate oxalate(2:1)](/img/no-structure.png)

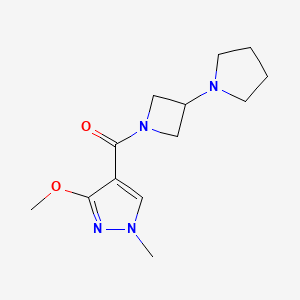

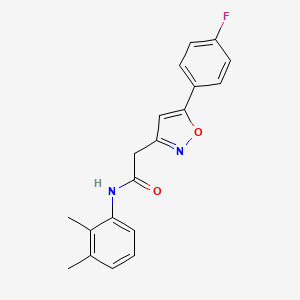

![4-[4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2763636.png)

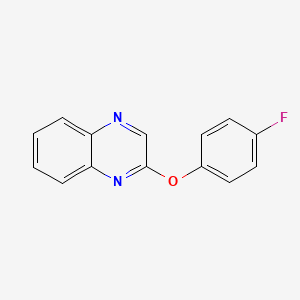

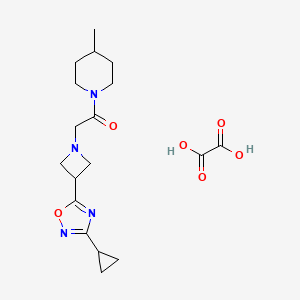

![1-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2763637.png)

![2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2763639.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763640.png)